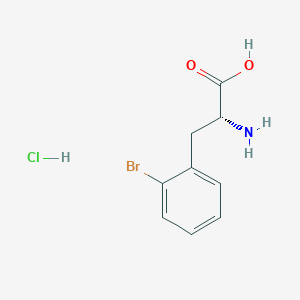

(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C9H11BrClNO2 |

|---|---|

Molekulargewicht |

280.54 g/mol |

IUPAC-Name |

(2R)-2-amino-3-(2-bromophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

InChI-Schlüssel |

BJVZGHXWILEJDD-DDWIOCJRSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br.Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mechanistic Overview

L-phenylalanine hydrochloride is racemized using a catalyst (e.g., 4-formylpyridine) and resolved with dibenzoyl tartaric acid (DBTA) in methanol. The process achieves theoretical 100% conversion due to continuous racemization during resolution.

Key Steps

Critical Parameters :

-

Solvent : Methanol preferred for solubility and reaction efficiency.

-

Catalyst : 4-formylpyridine enhances racemization kinetics.

-

Optical Purity : >99% ee achieved via chiral HPLC (Chiralpak AD-H).

Bromination of Phenylalanine Precursors

Direct bromination introduces the 2-bromo substituent on the aromatic ring.

Regioselective Bromination

Bromoisocyanurate (BICA-Na) in sulfuric acid selectively brominates the phenyl ring.

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| L-phenylalanine | BICA-Na (1.1 eq), H₂SO₄ (60%) | 0°C, 2.5 h | 2-bromo-L-phenylalanine | 71 | |

| Phenylglycine | BICA-Na (2.0 eq) | 5°C, 2.5 h | 2,5-dibromo-phenylglycine | 58 |

Key Observations :

-

Steric Effects : Ortho-bromination dominates due to directing by the amino group.

-

Byproduct Control : Minimal dibromination (<5%) under optimized conditions.

Enzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL)

Engineered Petroselinum crispum PAL variants catalyze ammonia addition to cinnamic acid derivatives.

Biocatalytic Route

| Substrate | PAL Variant | Conditions | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 2-bromocinnamic acid | PcPAL mutant | 6M NH₃, pH 10, 30°C | (2R)-2-amino-3-(2-bromophenyl)propanoic acid | 82 | >99 |

Advantages :

-

High Enantioselectivity : >99% ee for S-configured products.

-

Scalability : Preparative-scale synthesis with minimal byproducts.

Pd-Catalyzed ortho-C–H Functionalization

Aryl halogenation using Pd(II) and picolinamide directing groups.

Halogenation Protocol

| Substrate | Catalyst System | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| β-phenylalanine | Pd(OAc)₂, picolinamide | NBS (1.2 eq) | 2-bromo-β-phenylalanine | 83 |

Reaction Optimization :

-

Ligand : Picolinamide directs ortho selectivity.

-

Solvent : Dioxane enhances reaction efficiency.

Conventional Organic Synthesis

Multi-step synthesis involving protection, alkylation, and deprotection.

Stepwise Synthesis

Purification :

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Bromine Substitution

The ortho-bromophenyl group undergoes nucleophilic substitution or coupling reactions:

-

Nucleophilic aromatic substitution : Requires activating groups (e.g., electron-donating substituents), though steric hindrance at the ortho position may limit reactivity.

-

Suzuki coupling : Pd catalysts and boronic acids replace bromine with aryl groups, forming biaryl derivatives.

Example :

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(0), boronic acid, base | Biaryl compounds |

Amino Group Reactions

The protonated amino group (NH₃⁺ in hydrochloride salt) requires deprotonation (e.g., under basic conditions) for nucleophilic attacks:

-

Amide formation : Reaction with carbonyl reagents (e.g., acyl chlorides) yields amides.

-

Protection : Conventional methods (e.g., Fmoc, Boc) stabilize the amino group during subsequent reactions .

Example :

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Amidation | Amines, coupling agents (e.g., EDCl) | Amides |

Carboxylic Acid Reactions

The carboxylic acid undergoes esterification and amidation:

-

Esterification : Reaction with alcohols and acids (e.g., H₂SO₄) forms esters.

-

Decarboxylation : Unlikely under standard conditions; requires harsh acidic/thermal treatments.

Example :

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl ester derivatives |

Oxidation/Reduction

-

Oxidation : Hydrogen peroxide or peracetic acid oxidizes susceptible groups (e.g., alkenes, if present) .

-

Reduction : The carboxylic acid may be reduced to alcohols using LiAlH₄, though this is less common.

Example :

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Epoxidation | Peracetic acid, acidic pH, 60°C | Epoxide formation |

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

One prominent application of (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride is in neuropharmacology, particularly concerning its role as an antagonist of specific neurotransmitter receptors. Its structural similarity to amino acids allows it to interact with neurotransmitter systems, making it a candidate for studying neurological disorders.

- Mechanism of Action : The compound is believed to modulate neurotransmitter release and receptor activity, particularly in glutamatergic pathways, which are crucial in conditions like epilepsy and schizophrenia.

Antimicrobial Research

Recent studies have explored the antimicrobial properties of this compound, highlighting its potential as a lead compound for developing new antibiotics. The bromine atom in the structure enhances its lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains.

- Case Study : A study demonstrated that derivatives of bromophenylalanine exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the side chain can enhance efficacy against resistant strains.

Cancer Research

The compound has also been investigated for its anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, by promoting cell cycle arrest and apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of phenylalanine derivatives followed by chiral resolution processes to obtain the desired enantiomer.

Synthesis Table

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | Reflux in DMF with Br₂ | 70% |

| 2 | Chiral Resolution | Chromatography on chiral stationary phase | 85% |

Wirkmechanismus

The mechanism of action of (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and physicochemical properties:

Key Observations:

Halogen Effects: Bromine (Br) at the ortho position increases molecular weight and polarizability compared to chlorine (Cl) or fluorine (F). Fluorine’s electronegativity and smaller size (e.g., in ’s compound) may favor hydrogen bonding with targets but reduce steric hindrance compared to bulkier halogens.

Substituent Position :

- Ortho-substituted analogs (e.g., 2-bromo or 2-chloro) exhibit steric hindrance that may restrict rotational freedom or binding pocket accessibility compared to para-substituted derivatives (e.g., 4-chloro in ) .

Functional Group Modifications: The methyl ester in ’s compound improves membrane permeability but requires hydrolysis to the free carboxylic acid for biological activity, typical of prodrug strategies . Cyclohexyl substituents () introduce non-aromatic hydrophobicity, which may alter pharmacokinetic profiles compared to planar aromatic systems .

Biologische Aktivität

(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride, also known by its CAS number 267225-27-4, is a brominated derivative of phenylalanine. This compound has garnered attention in the fields of medicinal chemistry and biochemical research due to its potential biological activities and applications.

- Molecular Formula : C9H10BrNO2·HCl

- Molecular Weight : 244.085 g/mol

- CAS Number : 267225-27-4

As a derivative of phenylalanine, this compound is believed to interact with biological systems similarly to phenylalanine. Its mechanism of action may involve modulation of neurotransmitter pathways, particularly influencing the synthesis and release of catecholamines and serotonin, which are critical in various physiological processes.

Biochemical Pathways

The compound is studied for its influence on several biochemical pathways:

- Neurotransmitter Modulation : It may enhance the levels of neurotransmitters, thereby affecting mood and cognitive functions.

- Hormonal Regulation : Similar to other phenylalanine derivatives, it could play a role in the secretion of anabolic hormones and energy metabolism during physical exertion.

In Vitro Studies

Research has demonstrated that this compound exhibits several biological activities:

- Antioxidant Activity : It has shown potential in reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest it could protect neuronal cells from damage caused by neurotoxins.

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry indicated that derivatives similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress .

- Inflammation Modulation : Research conducted at the University of Nottingham explored the anti-inflammatory effects of similar compounds, showing that they could significantly reduce cytokine production in vitro .

Applications in Research and Medicine

The compound is primarily utilized as a building block in organic synthesis and drug development. Its unique properties allow it to serve as a precursor for more complex molecules with potential therapeutic applications.

Table: Comparison with Similar Compounds

| Compound Name | Bromine Position | Biological Activity |

|---|---|---|

| (2R)-2-amino-3-(2-bromophenyl)propanoic acid | Ortho | Neuroprotective, Antioxidant |

| (2R)-2-amino-3-(3-bromophenyl)propanoic acid | Meta | Anti-inflammatory |

| (2R)-2-amino-3-(4-bromophenyl)propanoic acid | Para | Modulates neurotransmitters |

Safety and Toxicity

Safety assessments indicate that this compound has a low toxicity profile when used appropriately in laboratory settings. However, further studies are necessary to fully understand its safety in clinical applications.

Q & A

Basic Questions

Q. What synthetic methodologies ensure high enantiomeric purity for (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride?

- Methodological Answer : Asymmetric synthesis is critical to avoid racemization. Techniques include:

- Chiral auxiliaries : Use (R)- or (S)-configured precursors to direct stereochemistry during coupling reactions.

- Enzymatic resolution : Lipases or proteases can selectively hydrolyze undesired enantiomers.

- Protecting groups : Temporarily block the amino group (e.g., Boc or Fmoc) to prevent side reactions during bromophenyl incorporation .

- Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) with UV detection. Compare retention times to standards .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR to confirm the 2-bromophenyl substituent and α-amino acid backbone (e.g., δ ~3.8 ppm for CH2Br; δ ~4.2 ppm for chiral center) .

- Mass spectrometry (HRMS) : Verify molecular weight (expected: ~294.56 g/mol for C9H10BrNO2·HCl) and isotopic pattern for bromine .

- HPLC purity : Use reverse-phase C18 columns (e.g., 95% acetonitrile/water + 0.1% TFA) to assess impurities (<2% area) .

Q. What are the solubility and stability considerations for the hydrochloride salt in aqueous solutions?

- Methodological Answer :

- Solubility : Hydrochloride salts generally enhance aqueous solubility. Test solubility in PBS (pH 7.4) and acidic buffers (pH 2–3) to mimic biological conditions.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to light or basic pH to prevent dehydrohalogenation .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for halogenated phenylalanine derivatives be resolved?

- Methodological Answer :

- Enantiomeric excess (EE) : Re-analyze samples via chiral HPLC to rule out batch-specific racemization .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated analogs) that may antagonize biological activity .

- Assay standardization : Compare results across multiple cell lines (e.g., HEK293 vs. CHO) with positive/negative controls (e.g., non-halogenated phenylalanine derivatives) .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to bromodomains or amino acid transporters. Focus on the 2-bromophenyl group’s steric and electronic effects.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Validate with experimental IC50 values from enzyme inhibition assays .

Q. Which in vitro models are suitable for evaluating pharmacological potential?

- Methodological Answer :

- Receptor binding assays : Screen for affinity to GABA or NMDA receptors using radiolabeled ligands (e.g., [3H]-GABA displacement).

- Enzyme inhibition : Test inhibition of phenylalanine hydroxylase or decarboxylase via spectrophotometric methods (e.g., NADH depletion).

- Cytotoxicity : Use MTT assays in neuronal (SH-SY5Y) or hepatic (HepG2) cell lines to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.